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Deucravacitinib, a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), has
emerged as a promising therapeutic agent for immune-mediated inflammatory diseases.[1][2]
[3] Its unique allosteric mechanism of action, targeting the regulatory pseudokinase (JH2)
domain of TYK2, distinguishes it from traditional Janus kinase (JAK) inhibitors that bind to the
highly conserved ATP-binding site in the catalytic (JH1) domain.[4][5][6] This guide provides a
comprehensive comparison of Deucravacitinib's selectivity against JAK1, JAK2, and JAK3,
supported by experimental data and detailed methodologies.

Unparalleled Selectivity Profile of Deucravacitinib

Deucravacitinib demonstrates a high degree of selectivity for TYK2 with minimal inhibition of
JAK1, JAK2, and JAKS at clinically relevant concentrations.[1][2][3][7] This selectivity is
attributed to its novel mechanism of binding to the more structurally diverse regulatory domain.
[4][6] In contrast, other approved JAK inhibitors, such as Tofacitinib, Upadacitinib, and
Baricitinib, exhibit broader activity across the JAK family, which may contribute to off-target
effects.[2][3][7]

Quantitative Comparison of Inhibitory Activity
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The following table summarizes the half-maximal inhibitory concentrations (IC50) of
Deucravacitinib and other JAK inhibitors in in-vitro whole blood assays. These assays measure
the inhibition of specific cytokine-induced signaling pathways mediated by different JAK

pairings.
Compound Signaling Kinase Readout IC50 (nM) [95% CI]
o TYK2/JAK2 (IL-12/IL-23
Deucravacitinib 13

signaling)

JAK1/JAK3 (IL-2 signaling)

1646 [1446-1874]

JAK2/JAK2 (TPO signaling)

>10000

Tofacitinib

TYK2/JAK2 (IL-12/IL-23

signaling)

Not Reported

JAK1/JAK3 (IL-2 signaling)

17 [15-19]

JAK2/JAK2 (TPO signaling)

Not Reported

Upadacitinib

TYK2/JAK2 (IL-12/IL-23

signaling)

Not Reported

JAK1/JAK3 (IL-2 signaling)

8 [6.5-9.5]

JAK2/JAK?2 (TPO signaling)

Not Reported

Baricitinib

TYK2/JAK2 (IL-12/IL-23

signaling)

Not Reported

JAK1/JAKS (IL-2 signaling)

11 [8.7-13]

JAK2/JAK?2 (TPO signaling)

Not Reported

Data sourced from Chimalakonda et al., 2021.[7]

Simulations based on these in vitro data and pharmacokinetic profiles from clinical trials

indicate that at therapeutic doses, Deucravacitinib plasma concentrations remain above the
TYK2 IC50 for a significant portion of the dosing interval, while staying well below the IC50
values for JAK1, JAK2, and JAK3.[1][2][7] Specifically, the maximum plasma concentration
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(Cmax) of Deucravacitinib was found to be 8- to 17-fold lower than the JAK1/3 IC50 and over
48- to 102-fold lower than the JAK2/2 1C50.[1][2][7]

Experimental Protocols

The selectivity of Deucravacitinib and other JAK inhibitors was determined using in vitro whole
blood assays designed to measure the activity of specific JAK signaling pathways.

JAK1/3-Mediated Signaling Assay (IL-2 Induced pSTAT5)

» Objective: To assess the inhibitory activity against JAK1 and JAKS.
o Methodology:
o Fresh human whole blood was collected from healthy donors.

o The blood was pre-incubated with varying concentrations of the test compounds
(Deucravacitinib, Tofacitinib, Upadacitinib, Baricitinib) or vehicle control.

o Signaling was stimulated by the addition of Interleukin-2 (IL-2), a cytokine that primarily
signals through a receptor associated with JAK1 and JAK3.[8]

o Following stimulation, the phosphorylation of Signal Transducer and Activator of
Transcription 5 (STAT5) in T cells was measured by flow cytometry using a phospho-
specific antibody.

o The concentration of the inhibitor that resulted in a 50% reduction in pSTATS5 signal (IC50)
was calculated.

JAK2/JAK2-Mediated Signaling Assay (TPO Induced
PSTAT3)

» Objective: To evaluate the inhibitory activity against JAK2.
» Methodology:

o Human whole blood was treated as described above.
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o Thrombopoietin (TPO) was used to stimulate the JAK2/JAK2 homodimer-associated
receptor.[8]

o The downstream phosphorylation of STAT3 in platelets was quantified via flow cytometry.

o IC50 values were determined based on the inhibition of pSTAT3.

TYK2/JAK2-Mediated Signaling Assay (IL-12 Induced
IFN-y Production)

e Objective: To measure the inhibitory activity against TYK2.
o Methodology:
o Whole blood was incubated with the test compounds.

o Signaling was initiated by the addition of Interleukin-12 (IL-12), which signals through a
receptor complex associated with TYK2 and JAK2.[8][9]

o The production of Interferon-gamma (IFN-y) by immune cells in the blood was measured
using an immunoassay.

o The IC50 was calculated as the concentration of the inhibitor that caused a 50% reduction
in IFN-y production.

Visualizing the Selectivity and Signaling Pathways

To further illustrate the concepts discussed, the following diagrams depict the JAK-STAT
signaling pathway and the experimental workflow for determining kinase selectivity.
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Caption: JAK-STAT signaling pathway and points of inhibition.
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Caption: Workflow for determining kinase selectivity in whole blood.

In conclusion, the experimental evidence strongly supports the validation of Deucravacitinib as
a highly selective inhibitor of TYK2. Its unique allosteric mechanism of action allows for potent
and specific targeting of TYK2-mediated signaling pathways while sparing other members of
the JAK family. This high degree of selectivity may contribute to a favorable benefit-risk profile
for Deucravacitinib in the treatment of various immune-mediated diseases.[3][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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